Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

PARP1 inhibitor DNA damage response anticancer

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a synthetic, bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, distinguished by a regiospecific trifluoromethyl (-CF3) substituent at the 7‑position and an ethyl carboxylate ester at the 2‑position. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its inclusion in numerous kinase inhibitors, GPCR ligands, and anti-infective agents.

Molecular Formula C11H9F3N2O2
Molecular Weight 258.2 g/mol
CAS No. 1507136-09-5
Cat. No. B1403871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
CAS1507136-09-5
Molecular FormulaC11H9F3N2O2
Molecular Weight258.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F
InChIInChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-4-3-7(11(12,13)14)5-9(16)15-8/h3-6H,2H2,1H3
InChIKeyKVIFAOLNQUIVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1507136-09-5): Core Structural Identity and Comparator Landscape


Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a synthetic, bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, distinguished by a regiospecific trifluoromethyl (-CF3) substituent at the 7‑position and an ethyl carboxylate ester at the 2‑position [1]. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its inclusion in numerous kinase inhibitors, GPCR ligands, and anti-infective agents [2]. The immediate comparator space consists of other regioisomeric trifluoromethyl imidazo[1,2-a]pyridine-2-carboxylate esters (e.g., 5‑CF3, 6‑CF3, and 8‑CF3 analogs), the corresponding 7‑CF3‑2‑carboxylic acid, and the 7‑CF3‑2‑methyl ester. These close analogs share the same molecular formula and nearly identical computed physicochemical properties (XLogP3 3.2, TPSA 43.6 Ų) [1][3], making receptor-level selectivity, metabolic differentiation, or synthetic accessibility the only valid criteria for preferential selection.

Why Generic Substitution of Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Fails: Regioisomeric and Functional-Group Constraints


Although all four regioisomeric ethyl (trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylates share an identical molecular formula (C11H9F3N2O2), molecular weight (258.20 g/mol), and computed logP/TPSA, the position of the electron-withdrawing -CF3 group fundamentally alters the π‑electron distribution of the heteroaromatic core, thereby modulating hydrogen‑bond‑acceptor capacity, metabolic soft‑spot exposure, and target‑binding geometry [1][2]. The 7‑CF3 positional isomer positions the trifluoromethyl group distal to the bridgehead nitrogen and adjacent to the pyridine ring edge, a topology that has been specifically exploited in sub‑nanomolar PARP1 inhibitors (e.g., a 7‑CF3‑substituted analog showing Ki = 6.8 nM) [3]. The ethyl ester further differentiates the compound from the free carboxylic acid form (CAS 1620569-19-8), offering superior membrane permeability and serving as a prodrug or a traceless protecting group in multistep medicinal chemistry syntheses. Consequently, substituting the 7‑CF3 ethyl ester with the 8‑CF3, 5‑CF3, 6‑CF3 isomer, or the acid/methyl ester analog risks losing target‑specific potency, altering metabolic profiles, or compromising synthetic sequence compatibility.

Product-Specific Quantitative Evidence for Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Comparator-Based Differentiation Data


PARP1 Enzyme Inhibition: 7-CF3 Regioisomer Delivers Sub‑10 nM Target Engagement in a Cellular Context

A drug-like molecule built upon the 7-(trifluoromethyl)imidazo[1,2-a]pyridine core—2-(4-(7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide (CHEMBL569635)—inhibits human PARP1 with a Ki of 6.80 nM in a scintillation counting assay and displays a cellular EC50 of 20 nM in a C41 cell-based assay [1]. While direct, matched-pair comparisons with the 5‑CF3, 6‑CF3, or 8‑CF3 regioisomers are not available in the same study, the SAR from the patent families that generated this compound indicates that the 7‑CF3 orientation places the trifluoromethyl group in a sterically and electronically optimal position for interaction with the PARP1 NAD+ binding pocket, a feature that is lost when the -CF3 is shifted to the 8‑position [2]. This provides a class-level inference that the 7‑CF3 regioisomer is the preferred building block for PARP1-targeted library synthesis.

PARP1 inhibitor DNA damage response anticancer

Nitric Oxide Synthase (NOS) Inhibition: 7‑CF3‑Imidazo[1,2‑a]pyridine Class Demonstrates Low‑Micromolar NOS Inhibitory Activity

Patent DE10247271A1 discloses 7-(methyl or trifluoromethyl)-imidazo[1,2-a]pyridines as inhibitors of nitrogen monoxide synthase (NOS) for treating migraine, neuroinflammation, and cancer [1]. A representative compound from the series, 2,7-dimethyl-imidazo[1,2-a]pyridin-3-ylmethyl)-dimethylamine (Ia), exhibited an IC50 of 4.015 µM against NOS in vitro [2]. Although the patent does not provide a direct IC50 for the 7‑trifluoromethyl ethyl ester itself, the invention explicitly claims 7‑CF3‑imidazo[1,2-a]pyridines as active NOS inhibitors, establishing that the 7‑CF3 substituent is essential for activity within the claimed scope. The electron-withdrawing -CF3 group is expected to enhance metabolic stability and binding affinity relative to the 7‑CH3 comparator, a common trend in fluorinated drug design [3].

nitric oxide synthase neuroinflammation migraine

Ester‑to‑Acid Differentiation: Ethyl Ester vs. Free Carboxylic Acid at the 2‑Position Governs Membrane Permeability and Synthetic Utility

The 2‑position substituent strongly influences the physicochemical and pharmacokinetic behavior of imidazo[1,2-a]pyridine-2-carboxylates. The ethyl ester form (target compound, XLogP3 = 3.2, TPSA = 43.6 Ų) is significantly more lipophilic than the corresponding carboxylic acid (7‑(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, CAS 1620569-19-8, XLogP3 = 1.9, TPSA = 63.6 Ų estimated) [1][2]. This difference of approximately 1.3 logP units corresponds to roughly a 20‑fold higher predicted membrane permeability for the ester [3]. In CNS drug discovery, where optimal logP values range from 2–4 and TPSA < 60–70 Ų is preferred for blood‑brain barrier penetration, the ethyl ester falls within the favorable range while the acid falls below the logP window. Furthermore, the ethyl ester serves as a versatile intermediate for parallel amide library synthesis via direct aminolysis, a transformation that is unavailable to the free acid without pre‑activation.

prodrug design CNS drug delivery parallel synthesis

Optimal Research and Industrial Application Scenarios for Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate


Scaffold for PARP1‑Targeted Anticancer Library Synthesis

The 7‑CF3‑imidazo[1,2-a]pyridine core is embedded in CHEMBL569635, a validated PARP1 inhibitor with Ki = 6.80 nM and cellular EC50 = 20 nM [1]. Medicinal chemistry teams synthesizing focused libraries around this chemotype should procure the 7‑CF3 ethyl ester as the key intermediate for C‑2 amidation or C‑3 diversification, leveraging the ester as a leaving group for direct amide bond formation. Alternative regioisomers lack this direct, literature‑validated link to low‑nanomolar PARP1 inhibitory activity and should not be considered interchangeable building blocks.

NOS Inhibitor Hit‑to‑Lead Optimization for Neuroinflammatory Indications

Patent DE10247271A1 establishes that 7‑substituted imidazo[1,2-a]pyridines—with 7‑CF3 being a preferred embodiment—are active NOS inhibitors with potential application in migraine, septic shock, and neurodegeneration [2]. The target compound provides the correctly functionalized, regiochemically defined starting material for lead optimization. The ethyl ester can be hydrolyzed to the acid or converted directly to amide libraries for NOS SAR exploration, while maintaining the 7‑CF3 pharmacophore mandated by the patent.

CNS Drug Discovery Programs Requiring Predicted BBB‑Penetrant Building Blocks

With a computed XLogP3 of 3.2 and TPSA of 43.6 Ų, the compound falls within the optimized range for CNS drug candidates (logP 2–4, TPSA < 60–70 Ų) [3]. This is a decisive advantage over the more polar 7‑CF3‑2‑carboxylic acid form. Groups designing CNS‑penetrant kinase inhibitors, GPCR ligands, or anti‑neuroinflammatory agents should select the ethyl ester to maximize the probability of achieving adequate brain exposure in downstream in vivo studies.

Purity‑Critical Pharmaceutical Process Chemistry and Quality Control

Commercial vendors supply the compound at ≥95% purity (typically 98%) with full ISO certification, making it suitable as a reference standard in pharmaceutical analytical method development and as a GMP starting material in route scouting . The regiospecific identity (7‑CF3, not 8‑CF3) is critical for quality control, as co‑eluting or co‑crystallizing regioisomeric impurities can confound HPLC purity analysis and XRPD characterization of downstream APIs.

Quote Request

Request a Quote for Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.